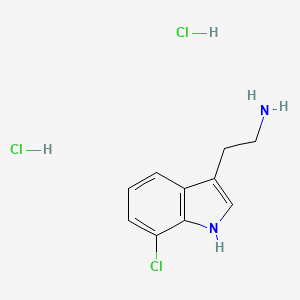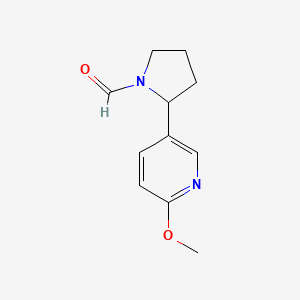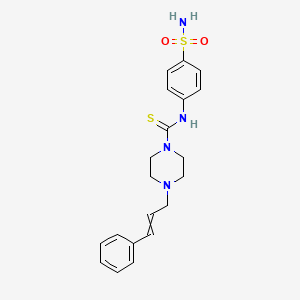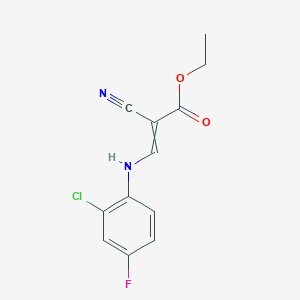
1-methanesulfonyl-N-(4-methyl-3-nitrophenyl)piperidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methanesulfonyl-N-(4-methyl-3-nitrophenyl)piperidin-4-amine is a chemical compound with the molecular formula C13H19N3O4S and a molecular weight of 313.4 g/mol. . This compound is characterized by the presence of a piperidine ring substituted with a methanesulfonyl group and a nitrophenyl group.
Vorbereitungsmethoden
The synthesis of 1-methanesulfonyl-N-(4-methyl-3-nitrophenyl)piperidin-4-amine involves several steps. One common synthetic route includes the reaction of piperidine with methanesulfonyl chloride to introduce the methanesulfonyl group. This is followed by the nitration of the aromatic ring to introduce the nitro group. The final step involves the coupling of the nitrophenyl group with the piperidine derivative .
Industrial production methods for this compound typically involve large-scale reactions under controlled conditions to ensure high yield and purity. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reactions .
Analyse Chemischer Reaktionen
1-methanesulfonyl-N-(4-methyl-3-nitrophenyl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methanesulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and boron reagents for coupling reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-methanesulfonyl-N-(4-methyl-3-nitrophenyl)piperidin-4-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-methanesulfonyl-N-(4-methyl-3-nitrophenyl)piperidin-4-amine involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and receptors, potentially inhibiting their activity. The methanesulfonyl group may also play a role in modulating the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-methanesulfonyl-N-(4-methyl-3-nitrophenyl)piperidin-4-amine include:
1-methanesulfonylpiperidin-4-amine: Lacks the nitrophenyl group, making it less complex.
4-methyl-3-nitrophenylpiperidine:
N-(4-methyl-3-nitrophenyl)piperidin-4-amine: Lacks the methanesulfonyl group, altering its chemical properties
Eigenschaften
Molekularformel |
C13H19N3O4S |
|---|---|
Molekulargewicht |
313.37 g/mol |
IUPAC-Name |
N-(4-methyl-3-nitrophenyl)-1-methylsulfonylpiperidin-4-amine |
InChI |
InChI=1S/C13H19N3O4S/c1-10-3-4-12(9-13(10)16(17)18)14-11-5-7-15(8-6-11)21(2,19)20/h3-4,9,11,14H,5-8H2,1-2H3 |
InChI-Schlüssel |
MDXXBCMMKHKTJR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC2CCN(CC2)S(=O)(=O)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-(4-aminobutyl)piperidin-4-yl)-1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B11819315.png)
![2-[3-[(6-amino-2-butoxy-8-oxo-7H-purin-9-yl)methyl]phenyl]propanoate](/img/structure/B11819333.png)






![(S)-tert-Butyl 2-amino-4-isopropyl-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate](/img/structure/B11819379.png)
![1-(4-Aminobutyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine Trihydrochloride](/img/structure/B11819383.png)

![ethyl 2-cyano-3-[2-methoxy-4-(N-phenylanilino)phenyl]prop-2-enoate](/img/structure/B11819399.png)

![[1-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclopentyl] formate](/img/structure/B11819408.png)
